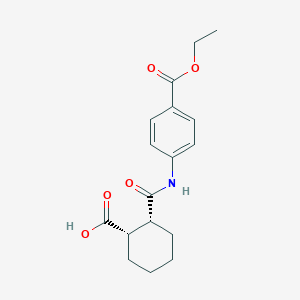![molecular formula C12H16Cl2F4Si2 B11941036 1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene CAS No. 200561-19-9](/img/structure/B11941036.png)
1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) is a specialized organosilicon compound with the molecular formula C12H16Cl2F4Si2. This compound is characterized by the presence of tetrafluorinated phenylene and chloromethyl dimethylsilane groups, making it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) typically involves the reaction of 2,3,5,6-tetrafluoroterephthalaldehyde with chloromethyl dimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanol or siloxane derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of advanced materials, including polymers and resins.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) involves its ability to undergo various chemical transformations, which are facilitated by the presence of reactive chloromethyl and dimethylsilane groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the generation of desired products. The pathways involved in these reactions are typically governed by the nature of the reagents and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
- 2,3,5,6-Tetrafluoroterephthalaldehyde
- 2,3,5,6-Tetrafluoro-1,4-bis(trimethylstannyl)benzene
Uniqueness
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) is unique due to the presence of both tetrafluorinated phenylene and chloromethyl dimethylsilane groups. This combination imparts distinct chemical reactivity and stability, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions under different conditions further enhances its utility in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
200561-19-9 |
|---|---|
Molekularformel |
C12H16Cl2F4Si2 |
Molekulargewicht |
363.32 g/mol |
IUPAC-Name |
chloromethyl-[4-[chloromethyl(dimethyl)silyl]-2,3,5,6-tetrafluorophenyl]-dimethylsilane |
InChI |
InChI=1S/C12H16Cl2F4Si2/c1-19(2,5-13)11-7(15)9(17)12(10(18)8(11)16)20(3,4)6-14/h5-6H2,1-4H3 |
InChI-Schlüssel |
VFICWMQKEZLJHC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCl)C1=C(C(=C(C(=C1F)F)[Si](C)(C)CCl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)

![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)





![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)


